2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
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Overview
Description
2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a synthetic organic compound It features a benzodiazole ring system, which is a fused bicyclic structure containing both benzene and diazole rings
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its benzodiazole core is a common motif in many bioactive molecules, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The benzodiazole ring system is known for its presence in various drugs, including those with anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
Target of Action
Many compounds similar to “2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride” are known to interact with specific proteins or enzymes in the body, which are their primary targets. These targets play crucial roles in various biological processes .
Mode of Action
The compound “this compound” would likely interact with its target by binding to a specific site on the target molecule, thereby altering its function. This could result in the inhibition or activation of the target, leading to changes in downstream biological processes .
Biochemical Pathways
The interaction of “this compound” with its target could affect various biochemical pathways. Depending on the specific target and the nature of the interaction, this could lead to a wide range of downstream effects .
Pharmacokinetics
The pharmacokinetics of “this compound” would involve its absorption, distribution, metabolism, and excretion (ADME). These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on the specific target and the biochemical pathways affected. This could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved by reacting o-phenylenediamine with acetic acid derivatives under acidic conditions.
Methylation: The next step involves the methylation of the benzodiazole ring. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety. This can be achieved by reacting the methylated benzodiazole with chloroacetic acid under basic conditions.
Formation of the Hydrochloride Salt: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzodiazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the diazole ring, potentially converting it to a more saturated form. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetic acid moiety. Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of more saturated benzodiazole derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
- 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;/h2-6H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPJXEDRIFYAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC(=O)O)CCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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